Elevated Lipophilicity (XLogP3) Relative to Regioisomeric Analogs Drives Altered Permeability and Protein Binding
The target compound exhibits a computed XLogP3 of 1.8, which is 0.1 log unit higher than the 2-ethyl-6-methyl isomer (XLogP3 = 1.7) and approximately 0.65 log unit higher than the 7-ethyl-6-methyl isomer (LogP = 1.1471) . This difference, while modest, translates to a roughly 4.5-fold increase in calculated partition coefficient relative to the 7-ethyl isomer, sufficient to measurably alter passive membrane permeability and plasma protein binding in lead optimization campaigns .
| Evidence Dimension | Computed lipophilicity (XLogP3/LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | 2-Ethyl-6-methyl isomer XLogP3 = 1.7; 7-Ethyl-6-methyl isomer LogP = 1.1471 |
| Quantified Difference | ΔXLogP3 = +0.1 vs 2-ethyl isomer; ΔLogP ≈ +0.65 vs 7-ethyl isomer |
| Conditions | Computed values; XLogP3 (PubChem release 2024.11.20) and LogP (Leyan database) |
Why This Matters
Higher lipophilicity within this range may improve blood-brain barrier penetration for CNS targets, but also requires monitoring for hERG or CYP liability, making deliberate selection of the 5-ethyl isomer critical for CNS-focused programs.
- [1] Kuujia. 5-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine. CAS 1698698-69-9. Computed Properties: XLogP3 1.8. View Source
- [2] PubChem. 2-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine. CID 136709827. XLogP3 1.7. View Source
